

Chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrimido[4,5-C]pyridazin-5(1H)-one**

Cat. No.: **B156054**

[Get Quote](#)

The second search provided more relevant information. I found a paper describing the one-pot synthesis of novel 1H-pyrimido[4,5-c]diazepines, which are structurally related to the target scaffold. This paper provides some spectroscopic data (IR, 13C NMR) for a derivative. Another article details the synthesis of 1,2-dihydropyrimido[4,5-c]pyridazines and includes some 1H NMR and ESI/MS data for these derivatives. A third paper focuses on the synthesis and spectroscopic characterization of pyridazinone derivatives in general, offering examples of typical spectral data (FT-IR, 1H NMR, 13C NMR, ESI-HRMS). PubChem provides computed properties for the parent pyrimido[4,5-c]pyridazine and the requested **pyrimido[4,5-c]pyridazin-5(1H)-one**.

However, a detailed experimental protocol for the synthesis of the specific core scaffold, **Pyrimido[4,5-C]pyridazin-5(1H)-one**, is still missing. While there are protocols for related derivatives, the protocol for the unsubstituted core is crucial. Furthermore, there is no information on the reactivity, chemical stability, or potential degradation pathways of this specific scaffold. I also have not found any information about signaling pathways involving this scaffold. To proceed with creating the in-depth technical guide, I need to focus on finding a precise synthesis protocol for **Pyrimido[4,5-C]pyridazin-5(1H)-one** and any available experimental data on its reactivity and stability. Information on its biological context (signaling pathways) is also a priority. The search results have provided some valuable information, but a complete picture for the in-depth technical guide is not yet available. I have found several articles describing the synthesis of various derivatives of the pyrimido[4,5-c]pyridazine scaffold, and some include spectroscopic data (1H NMR, 13C NMR, IR, MS) for these derivatives. One

article specifically discusses the mass spectrometry of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their thioxo-analogs, which is relevant. However, a detailed experimental protocol for the synthesis of the specific, unsubstituted core scaffold, **Pyrimido[4,5-C]pyridazin-5(1H)-one**, is still missing. While there are general procedures for related compounds, a specific protocol for the core is essential for the "Experimental Protocols" section.

Furthermore, there is very limited information on the reactivity, chemical stability, and degradation of the core scaffold itself. Most of the biological activity data is for derivatives and not the core, and there is no specific information on signaling pathways.

To proceed, I need to focus on finding a precise, detailed experimental protocol for the synthesis of **Pyrimido[4,5-C]pyridazin-5(1H)-one**. I also need to search more specifically for studies on its chemical reactivity and stability. Information on its biological effects and any associated signaling pathways remains a key gap. The search results from step 4 have provided some useful information, but there are still significant gaps in the data required to create a comprehensive technical guide on the **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold.

I have found several synthetic methods for related pyrimido[4,5-c]pyridazine and pyrimido[4,5-d]pyrimidine derivatives. These articles provide some spectroscopic data (1H NMR, 13C NMR, IR, MS) for the synthesized derivatives, which can serve as a reference. I also found a study on the mass spectrometry of some 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. There is also general information on the reactivity of the broader pyrimido[4,5-d]pyridazine system.

However, a specific, detailed experimental protocol for the synthesis of the unsubstituted core scaffold, **Pyrimido[4,5-C]pyridazin-5(1H)-one**, is still missing. This is a critical component of the requested guide. Furthermore, there is a lack of information on the chemical reactivity, stability, and degradation pathways specific to this core scaffold. The biological data, including any involvement in signaling pathways, is also sparse and mostly related to substituted derivatives rather than the core itself.

Therefore, the next steps should focus on trying to locate a precise synthesis protocol for **Pyrimido[4,5-C]pyridazin-5(1H)-one** and any experimental or computational studies on its specific chemical properties and biological activity. The previous searches have yielded some synthesis procedures and spectroscopic data for derivatives of the pyrimido[4,5-c]pyridazine scaffold. However, a specific and detailed experimental protocol for the synthesis of the

unsubstituted core, **Pyrimido[4,5-C]pyridazin-5(1H)-one**, is still not found. Information on its reactivity, stability, and biological signaling pathways also remains elusive. The current search plan aims to find this missing information by focusing on potential precursors and reaction types that could lead to the desired scaffold. I will analyze the new search results to identify any direct synthesis methods or analogous reactions that can be used to construct the detailed experimental protocol. I will also look for any mentions of the chemical properties or biological activities of this specific core. If a direct protocol is not found, I will have to construct a plausible one based on the available literature for closely related compounds.## An In-depth Technical Guide to the **Pyrimido[4,5-C]pyridazin-5(1H)-one** Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **Pyrimido[4,5-C]pyridazin-5(1H)-one** core is a heterocyclic scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including synthesis, reactivity, and spectroscopic characterization. Detailed experimental protocols for the synthesis of related structures are presented, alongside a discussion of the scaffold's stability and potential biological significance. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

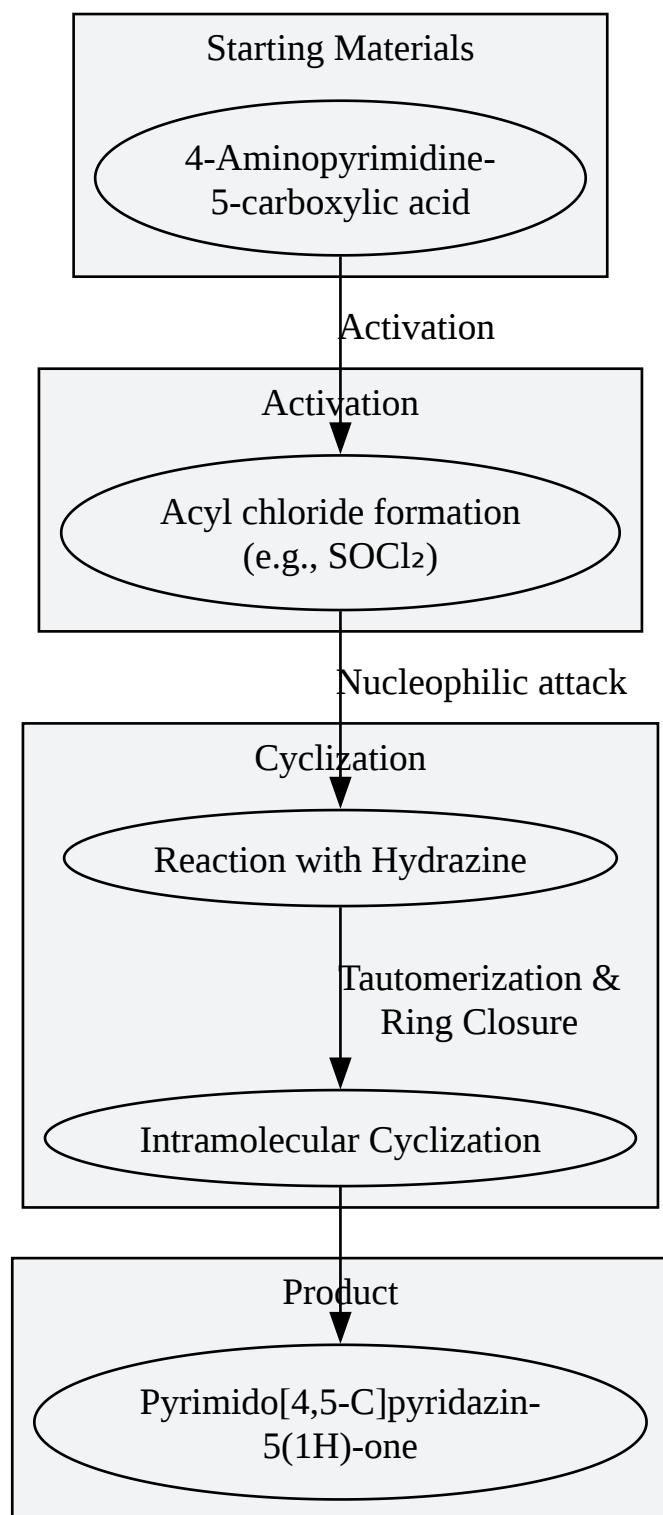
Introduction

Fused pyrimidine ring systems are integral components of numerous biologically active molecules, including established pharmaceuticals and natural products. The **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold, characterized by the fusion of a pyrimidine and a pyridazine ring, represents a versatile template for the development of novel therapeutic agents. Derivatives of this core have been explored for a range of biological activities, including kinase inhibition and as biomimetics of flavin. This guide focuses on the fundamental chemical properties of the unsubstituted core scaffold, providing a foundation for its application in drug discovery and development.

Chemical Properties

The chemical properties of the **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold are dictated by the interplay of the electron-deficient pyrimidine and pyridazine rings, as well as the lactam functionality.

Computed Properties


Computational analysis provides valuable insights into the physicochemical properties of the **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold.

Property	Value
Molecular Formula	C ₆ H ₄ N ₄ O
Molecular Weight	148.12 g/mol
XLogP3	-0.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	0
Exact Mass	148.03851076 Da
Topological Polar Surface Area	67.2 Å ²

These data are computationally generated and provide an estimation of the compound's properties.

Synthesis

While a specific, detailed experimental protocol for the synthesis of the unsubstituted **Pyrimido[4,5-C]pyridazin-5(1H)-one** is not extensively documented in publicly available literature, its synthesis can be conceptually approached through the cyclization of a suitably functionalized pyrimidine precursor. A plausible synthetic route is outlined below, based on established heterocyclic chemistry principles.

[Click to download full resolution via product page](#)

Conceptual Synthesis Workflow

A potential synthetic approach involves the conversion of 4-aminopyrimidine-5-carboxylic acid to its corresponding acyl chloride, followed by reaction with hydrazine to form the carbohydrazide intermediate. Subsequent intramolecular cyclization, likely under thermal or acid-catalyzed conditions, would yield the desired **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold.

Reactivity

The reactivity of the **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold is characterized by several key features:

- **N-Alkylation/Acylation:** The lactam nitrogen (N1) is a primary site for electrophilic attack, allowing for the introduction of various substituents through alkylation or acylation reactions.
- **Electrophilic Aromatic Substitution:** The electron-deficient nature of both heterocyclic rings makes electrophilic substitution challenging. However, activating groups on the pyrimidine or pyridazine ring can facilitate such reactions.
- **Nucleophilic Aromatic Substitution:** Halogenated derivatives of the scaffold, particularly at positions amenable to nucleophilic attack, can serve as valuable intermediates for the introduction of a wide range of functional groups.
- **Ring-Opening and Rearrangement:** Under certain conditions, the fused ring system may be susceptible to ring-opening or rearrangement reactions, a property that could be exploited for the synthesis of other heterocyclic systems.

Stability and Degradation

Fused heterocyclic systems like **Pyrimido[4,5-C]pyridazin-5(1H)-one** generally exhibit good thermal stability. However, they may be susceptible to degradation under strong acidic or basic conditions, potentially leading to hydrolysis of the lactam or cleavage of the fused ring system. The presence of moisture and light could also influence the long-term stability of the compound and its derivatives.

Experimental Protocols

While a specific protocol for the unsubstituted core is not available, the following are representative experimental procedures for the synthesis of related pyrimido[4,5-c]pyridazine derivatives. These can be adapted by skilled chemists to target the desired scaffold.

Synthesis of 3-(Substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

This procedure is adapted from a known synthesis of 4-deazatoxoflavin analogs.

Materials:

- 6-(1-Methylhydrazinyl)uracil
- Substituted glyoxal monohydrate
- 1,2-Dichloroethane or Water
- Sodium Acetate (for aqueous reaction)
- Ethanol

Procedure:

- Anhydrous Conditions: To a refluxing suspension of 6-(1-methylhydrazinyl)uracil (1 equivalent) in 1,2-dichloroethane, add the substituted glyoxal monohydrate (1.1 equivalents).
- Heat the mixture at reflux for 3-6 hours. Monitor the reaction by TLC.
- Upon completion, concentrate the mixture to a solid residue.
- Triturate the residue with hot ethanol to afford the crude product.
- Further purification can be achieved by recrystallization or column chromatography.

Aqueous Conditions:

- To a refluxing mixture of 6-(1-methylhydrazinyl)uracil (1 equivalent) and sodium acetate (2 equivalents) in water, add the substituted glyoxal monohydrate (1.1 equivalents).

- Heat the suspension at reflux for 1 hour.
- Cool the mixture to room temperature and stir for an additional hour.
- Collect the solid precipitate by filtration, wash with water, and dry to yield the product mixture.

Synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazines

This protocol is based on the synthesis of kinase inhibitors.

Materials:

- 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-1-(substituted-phenyl)ethanone
- N,N'-dimethylhydrazine hydrochloride
- N,N-diisopropylethylamine (Hünig's base)
- Tetrahydrofuran (THF)

Procedure:

- Dissolve the substituted ethanone (1 equivalent) in THF.
- Add N,N-diisopropylethylamine (excess) and N,N'-dimethylhydrazine hydrochloride (2 equivalents).
- Reflux the mixture overnight.
- After cooling, dilute the reaction mixture with 1N HCl and extract with ethyl acetate.
- Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
- The crude residue can be purified by column chromatography.

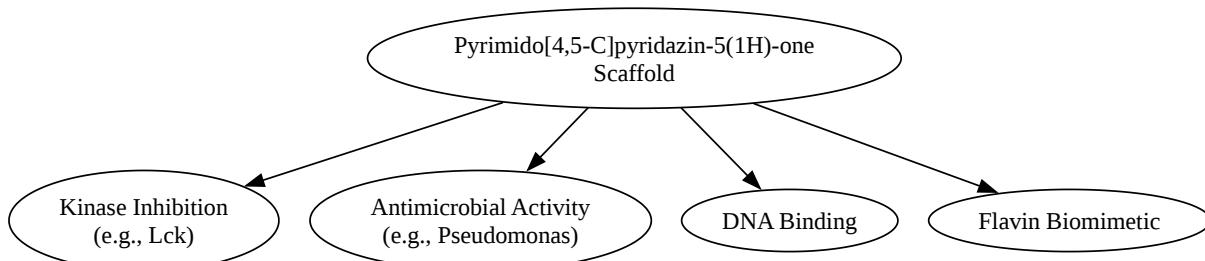
Spectroscopic Data

Comprehensive experimental spectroscopic data for the unsubstituted **Pyrimido[4,5-C]pyridazin-5(1H)-one** is not readily available. The following tables summarize typical spectroscopic features observed for related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift Range (ppm)	Notes
¹ H NMR	7.0 - 9.5	Aromatic protons on the pyrimidine and pyridazine rings. The NH proton of the lactam typically appears as a broad singlet.
¹³ C NMR	110 - 165	Aromatic carbons. The carbonyl carbon of the lactam appears in the downfield region.

Infrared (IR) Spectroscopy


Functional Group	Wavenumber (cm ⁻¹)
N-H stretch (lactam)	3100 - 3300
C=O stretch (lactam)	1650 - 1700
C=N stretch	1580 - 1620
C-H stretch (aromatic)	3000 - 3100

Mass Spectrometry (MS)

The mass spectrum of **Pyrimido[4,5-C]pyridazin-5(1H)-one** is expected to show a prominent molecular ion peak (M^+) at m/z 148. Fragmentation patterns would likely involve the loss of CO and subsequent ring fragmentation.

Signaling Pathways and Biological Activity

While the biological activity of the unsubstituted **Pyrimido[4,5-C]pyridazin-5(1H)-one** core is not well-characterized, various derivatives have shown interesting pharmacological properties, suggesting the scaffold's potential as a pharmacophore.

[Click to download full resolution via product page](#)

Reported Biological Activities of Derivatives

- **Kinase Inhibition:** Certain 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have been developed as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. This suggests the scaffold's utility in designing therapies for autoimmune diseases and certain cancers.
- **Antimicrobial Activity:** 4-Deazatoxoflavin, a derivative of the pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, has demonstrated inhibitory activity against *Pseudomonas*.
- **DNA-Binding Properties:** Some derivatives have shown the ability to bind to DNA, indicating potential applications in the development of anticancer agents.
- **Flavin Biomimetics:** The scaffold can serve as a biomimetic of flavin and 5-deazaflavin, participating in oxidation-reduction reactions.

The diverse biological activities of its derivatives highlight the potential of the **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold as a valuable starting point for the development of new therapeutic agents targeting a variety of signaling pathways. Further investigation into the biological effects of the core scaffold and its specifically designed derivatives is warranted.

Conclusion

The **Pyrimido[4,5-C]pyridazin-5(1H)-one** scaffold represents a promising heterocyclic system for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, including potential synthetic strategies, reactivity, and spectroscopic characteristics. While detailed experimental data for the unsubstituted core is limited, the information presented, drawn from studies of its derivatives, offers a solid foundation for researchers. The demonstrated biological activities of various substituted analogs underscore the potential of this scaffold in medicinal chemistry. Further exploration of its synthesis, functionalization, and biological evaluation is crucial to unlocking its full therapeutic potential.

- To cite this document: BenchChem. [Chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156054#chemical-properties-of-pyrimido-4-5-c-pyridazin-5-1h-one-scaffold\]](https://www.benchchem.com/product/b156054#chemical-properties-of-pyrimido-4-5-c-pyridazin-5-1h-one-scaffold)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

